molecular formula C8H5BrF2O2 B1431596 Methyl 3-bromo-2,6-difluorobenzoate CAS No. 1378875-92-3

Methyl 3-bromo-2,6-difluorobenzoate

Cat. No.: B1431596
CAS No.: 1378875-92-3
M. Wt: 251.02 g/mol
InChI Key: FDVRSJQCIUFAKY-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2,6-difluorobenzoate” is a chemical compound with the CAS Number: 1378875-92-3 . It has a molecular weight of 251.03 . The IUPAC name for this compound is this compound .


Synthesis Analysis

Methyl 2,6-difluorobenzoate can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol .


Molecular Structure Analysis

The structure of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described in a study . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry environment .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-bromo-2,6-difluorobenzoate involves a series of chemical reactions. It is known to undergo free radical bromination and nucleophilic substitution . The compound interacts with its targets, leading to changes at the molecular level .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It is known that the compound is photoactive in solution .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability .

Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-2,6-difluorobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism. These effects are essential for understanding the compound’s potential therapeutic and toxicological implications .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. Additionally, the compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function. Understanding these molecular mechanisms is crucial for elucidating the compound’s role in various biological processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage. Understanding the dosage effects of the compound is crucial for determining its therapeutic potential and safety in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and effects on cellular function. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of the compound is essential for elucidating its role in biochemical processes and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can affect mitochondrial function and metabolism. Additionally, the compound can be directed to the nucleus, influencing gene expression and cell signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its role in various biological processes and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-bromo-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVRSJQCIUFAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378875-92-3
Record name Methyl 3-bromo-2,6-difluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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